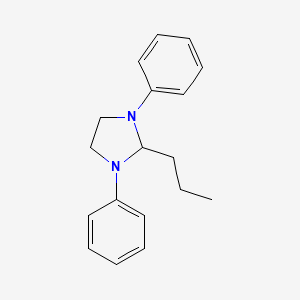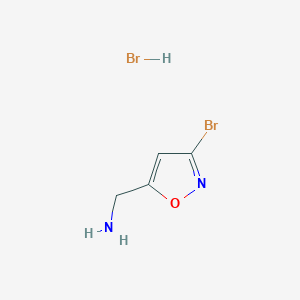
N-cyclohexyl-3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-amine: is a complex organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Cyclohexyl Substitution: Introduction of the cyclohexyl group can be achieved through nucleophilic substitution reactions.
Indazole Formation: The indazole ring can be formed by cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Final Coupling: The final step involves coupling the indole and indazole rings under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Biochemistry: Studied for its interactions with biological macromolecules.
Medicine
Drug Development: Potential candidate for the development of new drugs targeting specific diseases.
Industry
Material Science: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclohexyl-3-(1H-indol-2-yl)-1H-indazol-5-amine
- N-cyclohexyl-3-(6-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine
Uniqueness
N-cyclohexyl-3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-amine is unique due to its specific substitution pattern and the presence of both indole and indazole rings. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C22H24N4 |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
N-cyclohexyl-3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-amine |
InChI |
InChI=1S/C22H24N4/c1-14-7-8-15-12-21(24-20(15)11-14)22-18-13-17(9-10-19(18)25-26-22)23-16-5-3-2-4-6-16/h7-13,16,23-24H,2-6H2,1H3,(H,25,26) |
Clave InChI |
XQZYLNRYUFJJOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C=C(C=C4)NC5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13941875.png)

![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13941880.png)
![2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B13941891.png)







